(2R,4S)-2,4-Dimethylcyclobutan-1-one
Description
(2R,4S)-2,4-Dimethylcyclobutan-1-one is a chiral cyclobutanone derivative characterized by a strained four-membered ring with methyl groups at the 2R and 4S positions. The stereochemistry of the substituents significantly influences its conformational stability and intermolecular interactions. Cyclobutanones are notable for their ring strain (approximately 26–29 kcal/mol), which enhances their reactivity compared to larger cyclic ketones. The (2R,4S) configuration imposes a specific puckering geometry, optimizing steric and electronic interactions in biological or synthetic environments.
Properties
CAS No. |
1605-00-1 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C6H10O/c1-4-3-5(2)6(4)7/h4-5H,3H2,1-2H3/t4-,5+ |
InChI Key |
DJYHNXPUOPESJN-SYDPRGILSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C1=O)C |
Canonical SMILES |
CC1CC(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2,4-Dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the cyclization of 2,4-dimethyl-1,3-butadiene with a suitable oxidizing agent can yield the desired cyclobutanone. The reaction conditions typically involve the use of a catalyst, such as a palladium or platinum complex, and may require elevated temperatures and pressures to achieve optimal yields
Comparison with Similar Compounds
Research Implications
The (2R,4S)-2,4-Dimethylcyclobutan-1-one’s stereochemical precision and strain-driven reactivity make it a promising scaffold for drug design, particularly in targeting enzymes sensitive to conformational flexibility (e.g., oxidoreductases). Comparative studies with Fidarestat and ketoconazole underscore the necessity of stereochemical control in optimizing therapeutic efficacy . Future research should explore its synthetic applications in catalysis and material science, leveraging its unique strain and stereochemical profile.
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